Chemical structure and properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Chemical structure and properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one .
This guide is structured for application scientists and medicinal chemists, focusing on the Structure-Activity Relationship (SAR) modifications that the 3-hexyl chain introduces to the bioactive coumarin core.
Class: Alkylated Coumarin Derivative | Application: Medicinal Chemistry (Lipophilic Tuning)
Executive Summary & Chemical Identity
This molecule represents a strategic lipophilic modification of the classical 5,7-dihydroxy-4-methylcoumarin (Citropten/4-Methylumbelliferone analog) scaffold. While the parent core is a potent antioxidant and enzyme inhibitor (e.g., Carbonic Anhydrase, HCV NS5B), it suffers from poor membrane permeability due to high polarity (PSA ~80-90 Ų).
The introduction of a hexyl chain at the C3 position serves as a "hydrophobic tail," significantly increasing the partition coefficient (LogP). This modification is typical in drug discovery to:
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Enhance blood-brain barrier (BBB) penetration (relevant for neuroprotective applications).
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Mimic lipid substrates (relevant for lipase inhibition or cannabinoid receptor affinity).
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Anchor the molecule into hydrophobic pockets of target enzymes (e.g., 5-LOX or COX-2).
Physicochemical Profile (Calculated)
| Property | Value | Clinical Relevance |
| Molecular Formula | C₁₆H₂₀O₄ | -- |
| Molecular Weight | 276.33 g/mol | Small molecule (<500 Da), Rule of 5 compliant. |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; optimized for cell membrane penetration compared to parent (LogP ~1.5). |
| H-Bond Donors | 2 (C5-OH, C7-OH) | Critical for active site binding (e.g., Serine/Histidine residues). |
| H-Bond Acceptors | 4 | Includes lactone carbonyl and hydroxyl oxygens. |
| Polar Surface Area | ~70-80 Ų | Good oral bioavailability profile. |
Chemical Structure & SAR Logic
The molecule consists of a benzopyrone (coumarin) fused ring system.[1] The biological activity is dictated by three distinct zones:
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The Binding Core (Positions 5, 7): The di-hydroxyl motif allows for bidentate chelation of metal ions (e.g., Zn²⁺ in metalloproteases) and scavenging of Reactive Oxygen Species (ROS).
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The Steric Anchor (Position 4): The methyl group provides a slight steric bulk that prevents rapid metabolic degradation of the pyrone ring.
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The Lipophilic Vector (Position 3): The n-hexyl chain. This is the critical differentiator. It transforms the molecule from a water-soluble antioxidant into a membrane-active agent capable of interacting with lipid bilayers or hydrophobic ligand-binding domains (LBDs).
SAR Visualization
The following diagram illustrates the functional logic of the molecule:
Figure 1: Structure-Activity Relationship (SAR) breakdown of the 3-hexyl-5,7-dihydroxy-4-methylcoumarin system.
Synthetic Protocol (Pechmann Condensation)[2][3]
The most robust synthesis route is the Pechmann Condensation , utilizing a modified beta-keto ester. Unlike the standard synthesis of 4-methylumbelliferone (which uses ethyl acetoacetate), this protocol requires Ethyl 2-acetyloctanoate to install the hexyl chain at position 3.
Reaction Scheme
Reactants: Phloroglucinol (1,3,5-trihydroxybenzene) + Ethyl 2-acetyloctanoate. Catalyst: Sulfuric Acid (H₂SO₄) or Amberlyst-15 (Solid Acid). Mechanism: Acid-catalyzed transesterification followed by intramolecular Michael addition and dehydration.
Step-by-Step Methodology
Note: This protocol assumes the use of a solid acid catalyst (Amberlyst-15) for higher purity and easier workup, aligning with Green Chemistry principles.
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Preparation of Precursor:
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If Ethyl 2-acetyloctanoate is unavailable, synthesize it via alkylation of ethyl acetoacetate with 1-bromohexane using NaH/THF.
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Condensation:
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Setup: Equip a 100mL round-bottom flask with a magnetic stirrer and a reflux condenser.
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Loading: Add Phloroglucinol (10 mmol, 1.26 g) and Ethyl 2-acetyloctanoate (10 mmol, 2.28 g).
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Solvent: Add 20 mL of Ethanol (absolute).
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Catalyst: Add Amberlyst-15 beads (10% w/w relative to reactants).
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Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phloroglucinol spot.
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Workup:
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Filtration: Hot filter the solution to remove the Amberlyst-15 beads (catalyst can be regenerated).
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Precipitation: Pour the filtrate into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic hexyl chain will cause the product to precipitate rapidly as a white/off-white solid.
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Isolation: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove unreacted phloroglucinol.
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Purification:
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Recrystallize from Ethanol/Water (80:20).
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Yield Expectation: 75–85%.
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Synthesis Pathway Diagram[4][5]
Figure 2: Pechmann Condensation pathway utilizing alkylated beta-keto esters.
Biological Properties & Applications[1][4][5][6][7][8]
Antioxidant & Anti-inflammatory Activity
Like its parent compound, the 5,7-dihydroxy motif is highly effective at scavenging free radicals (DPPH assay). However, the 3-hexyl chain allows this molecule to insert into lipid bilayers, protecting cell membranes from lipid peroxidation more effectively than hydrophilic antioxidants (like Vitamin C).
Enzyme Inhibition (Lipase & Protease)
The hexyl chain mimics the fatty acid substrates of lipases.
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Mechanism: The molecule acts as a competitive inhibitor. The hexyl tail binds to the hydrophobic entrance of the lipase active site, while the coumarin lactone ring interacts with the catalytic triad (Ser-His-Asp).
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Application: Potential anti-obesity agent (pancreatic lipase inhibition) or antimicrobial (bacterial lipase inhibition).
Cannabinoid Receptor Modulation
Research into 3-alkylcoumarins suggests they act as ligands for G-protein coupled receptors (GPCRs), specifically the Cannabinoid receptors (CB1/CB2). The hexyl chain length is often optimal for the hydrophobic channel in the CB2 receptor, making this molecule a candidate for anti-nociceptive (pain-relieving) drug development without psychotropic effects.
References
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Pechmann Condensation Mechanism & Catalysis Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.[2] Journal of Molecular Catalysis A: Chemical, 2007.[2] 2[2]
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Biological Activity of 5,7-Dihydroxy-4-methylcoumarin Pharmacological and biochemical actions of simple coumarins: Natural products with therapeutic potential.[1][3] Cayman Chemical / Gen. Pharmacol. 1
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Lipophilicity and SAR of 3-Alkylcoumarins Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Universiteit Leiden. 4[2]
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Heterogeneous Catalysis Protocols Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin. Benchchem.[5][3] 3
